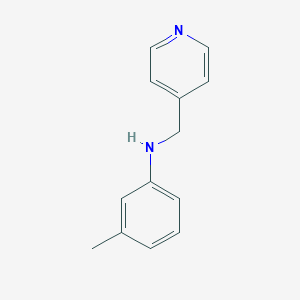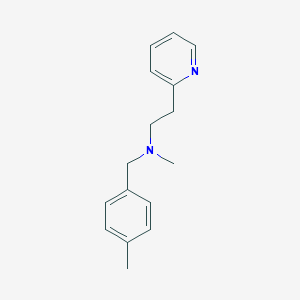
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as BPP or BPP-10a. BPP-10a has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of BPP-10a is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. BPP-10a has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Biochemical and Physiological Effects:
BPP-10a has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. BPP-10a has also been shown to increase the expression of BDNF, which is important for neuronal growth and survival. Additionally, BPP-10a has been shown to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using BPP-10a in lab experiments is that it has been extensively studied and its synthesis method has been optimized to achieve high yields and purity. Another advantage is that BPP-10a has multiple potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using BPP-10a in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on BPP-10a. One direction is to further investigate its potential as a treatment for drug addiction. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of BPP-10a and its effects on the brain.
Synthesis Methods
The synthesis of BPP-10a involves the reaction of 4-bromobenzoyl chloride with 4-cinnamylpiperazine in the presence of a base. The resulting intermediate is then reacted with 3-aminopropionitrile to yield BPP-10a. The synthesis of BPP-10a has been optimized to achieve high yields and purity.
Scientific Research Applications
BPP-10a has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. BPP-10a has also been investigated for its potential in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
properties
Molecular Formula |
C22H26BrN3O |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26BrN3O/c23-20-8-10-21(11-9-20)24-22(27)12-14-26-17-15-25(16-18-26)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+ |
InChI Key |
NZDYPGNMQAEZQV-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)








